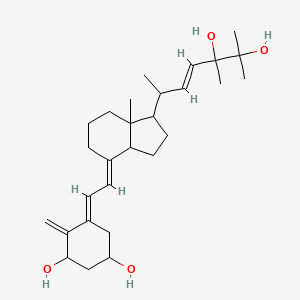

1alpha, 24, 25-Trihydroxy VD2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5E)-5-[(2E)-2-[1-[(E)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCLKZOZQUAFK-OCXKSUKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Its discovery has been pivotal in understanding the intricate metabolic pathways of vitamin D analogs and their potential therapeutic applications. This guide provides a comprehensive overview of the discovery, isolation, and characterization of 1α,24,25-(OH)₃D₂, including detailed experimental protocols and a summary of its biological activities.

Vitamin D, in its various forms, plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation[1]. The two primary forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). These prohormones undergo sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D (25(OH)D) and subsequently in the kidneys and other tissues to yield the active hormone 1α,25-dihydroxyvitamin D (1α,25(OH)₂D)[1]. The metabolic fate of these active hormones involves further hydroxylation, including at the C-24 position, leading to the formation of metabolites like 1α,24,25-(OH)₃D₂. Understanding the properties and biological activity of these metabolites is essential for the development of novel vitamin D-based therapeutics with improved efficacy and reduced side effects, such as hypercalcemia.

Discovery and Biosynthesis

The existence of 1α,24,25-trihydroxyvitamin D2 was first established through in vitro studies of 1,25-dihydroxyvitamin D2 metabolism. Researchers demonstrated that isolated rat kidneys perfused with 1,25-(OH)₂D₂ produced several more polar metabolites[2]. Through a combination of lipid extraction and high-performance liquid chromatography (HPLC), three new metabolites were isolated and identified. One of these was confirmed to be 1α,24,25-trihydroxyvitamin D2 through ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and specific chemical reactions[2].

Further studies revealed that the enzyme responsible for this C-24 hydroxylation is the 25-hydroxyvitamin D-24-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP24A1 gene[3]. This enzyme plays a critical role in the catabolism of active vitamin D hormones, thereby regulating their circulating levels and biological activity. The biosynthesis of 1α,24,25-(OH)₃D₂ is a key step in the inactivation pathway of 1α,25-(OH)₂D₂. In this pathway, 1α,25-(OH)₂D₂ is first hydroxylated at the C-24 position to form 1α,24,25-(OH)₃D₂. This metabolite can then be further hydroxylated at C-26 and C-28, leading to the formation of tetrahydroxylated derivatives[2].

Isolation and Purification

The isolation of 1α,24,25-(OH)₃D₂ from biological matrices or synthetic reaction mixtures typically involves a multi-step process combining extraction and chromatographic techniques.

Sample Preparation and Extraction

For the extraction of 1α,24,25-(OH)₃D₂ from biological samples such as serum, plasma, or cell culture media, a liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed.

Liquid-Liquid Extraction Protocol:

-

To 1 mL of serum or plasma, add a deuterated internal standard to allow for quantification.

-

Precipitate proteins by adding 2 mL of acetonitrile. Vortex thoroughly and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with a nonpolar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

Solid-Phase Extraction (SPE) Protocol:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the pre-treated sample (e.g., serum diluted with a buffer) onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

-

Elute the vitamin D metabolites with a less polar solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute for further analysis[4][5].

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC is the most common technique for the purification of 1α,24,25-(OH)₃D₂. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.

Reversed-Phase HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is often used. For example, a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm.

-

Injection Volume: 100 µL of the reconstituted extract.

The fractions corresponding to the peak of 1α,24,25-(OH)₃D₂ are collected for further characterization.

Structural Elucidation

The definitive identification of 1α,24,25-(OH)₃D₂ requires a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of vitamin D metabolites[6][7][8][9]. For structural confirmation, high-resolution mass spectrometry can provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the structure of the molecule.

LC-MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard.

-

Collision Energy: Optimized for the specific MRM transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of novel compounds. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

NMR Data Acquisition Parameters (General):

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Acquisition of a carbon spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the molecular structure.

-

Biological Activity and Signaling Pathway

1α,24,25-(OH)₃D₂ is generally considered to be a catabolite of 1α,25-(OH)₂D₂, with reduced biological activity compared to its parent compound. However, it still retains some affinity for the vitamin D receptor (VDR) and can elicit biological responses.

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of vitamin D metabolites are primarily mediated through their binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor[10]. The binding affinity of 1α,24,25-(OH)₃D₂ for the VDR is typically lower than that of 1α,25-(OH)₂D₃. This can be quantified using a competitive binding assay.

VDR Competitive Binding Assay Protocol:

-

Receptor Preparation: Prepare a source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR.

-

Assay Incubation: In a multi-well plate, incubate the VDR preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-1α,25-(OH)₂D₃) and varying concentrations of the unlabeled competitor (1α,24,25-(OH)₃D₂).

-

Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value[6][11].

Signaling Pathway

Upon binding to the VDR, 1α,24,25-(OH)₃D₂ can initiate the canonical vitamin D signaling pathway. The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[10]. This can lead to a variety of cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.

In Vitro Bioassays

The biological activity of 1α,24,25-(OH)₃D₂ can be assessed using various in vitro assays, such as cell differentiation and transcriptional activation assays.

Cell Differentiation Assay (HL-60 Cells) Protocol:

-

Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in an appropriate medium.

-

Treatment: Treat the cells with varying concentrations of 1α,24,25-(OH)₃D₂ for a specified period (e.g., 72-96 hours).

-

Assessment of Differentiation: Evaluate cellular differentiation by monitoring markers such as the expression of cell surface antigens (e.g., CD11b and CD14) by flow cytometry, or by functional assays like the nitroblue tetrazolium (NBT) reduction assay, which measures the production of superoxide (B77818) by differentiated phagocytic cells[8][12][13].

Transcriptional Activation Assay Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter.

-

Treatment: Treat the transfected cells with different concentrations of 1α,24,25-(OH)₃D₂.

-

Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The increase in luciferase activity reflects the transcriptional activation potential of the compound[14][15][16].

Quantitative Data

The following tables summarize key quantitative data for 1α,24,25-trihydroxyvitamin D2 and related compounds.

Table 1: Physicochemical Properties

| Property | 1α,25-Dihydroxyvitamin D2 | 1α,24,25-Trihydroxyvitamin D2 (Predicted) | Vitamin D3 |

| Molecular Formula | C₂₈H₄₄O₃ | C₂₈H₄₄O₄ | C₂₇H₄₄O |

| Molecular Weight | 428.6 g/mol [7] | 444.6 g/mol | 384.6 g/mol [17] |

| LogP (Predicted) | ~5.5 | ~4.5 | ~8.8[12] |

| Water Solubility (Predicted) | Low | Low | 0.02 µg/mL[12] |

Table 2: Biological Activity

| Compound | VDR Binding Affinity (Relative to 1α,25-(OH)₂D₃) | Cell Differentiation (HL-60) | In Vivo Calcemic Activity |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100% | +++ | +++ |

| 1α,25-Dihydroxyvitamin D2 | ~100%[18] | +++ | +++ |

| 1α,24,25-Trihydroxyvitamin D3 | 60% relative activity in curing rickets compared to vitamin D3 | Lower than 1α,25-(OH)₂D₃ | Lower than 1α,25-(OH)₂D₃[11] |

| 1α,24,25-Trihydroxyvitamin D2 | Lower than 1α,25-(OH)₂D₂ | Lower than 1α,25-(OH)₂D₂ | Lower than 1α,25-(OH)₂D₂ |

| 24-epi-1α,25-dihydroxyvitamin D2 | ~33% of 1,25(OH)2D3 | Less active than 1α,25-(OH)₂D₃[18] | Lower than 1α,25-(OH)₂D₂ |

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of Vitamin D2 to 1α,24,25-(OH)₃D₂ and its subsequent genomic signaling.

Experimental Workflow

Caption: General experimental workflow for the isolation and analysis of 1α,24,25-(OH)₃D₂.

References

- 1. Chemical and physical properties of vitamin D | PPSX [slideshare.net]

- 2. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1α,25-Dihydroxyvitamin D3: Synthesis and Structure–Function Study [mdpi.com]

- 5. researchmap.jp [researchmap.jp]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. agilent.com [agilent.com]

- 9. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Evaluation of Double Point Modified Analogues of 1,25-Dihydroxyvitamin D2 as Potential Anti-Leukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1α,24,25-Trihydroxyvitamin D2: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a metabolite of vitamin D2 (ergocalciferol), plays a significant role in the intricate network of vitamin D metabolism and calcium homeostasis. As a trihydroxylated derivative, its chemical structure confers unique biological properties, making it a subject of interest in research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, metabolic pathways, and the underlying signaling mechanisms of 1α,24,25-(OH)₃D₂.

Chemical Structure and Properties

1α,24,25-Trihydroxyvitamin D2 is a secosteroid characterized by a 9,10-seco-ergostane skeleton. The defining features of its structure are the hydroxyl groups at the 1α, 24, and 25 positions, which are crucial for its biological activity and metabolic fate.

Table 1: Physicochemical Properties of 1α,24,25-Trihydroxyvitamin D2

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄O₄ | [1] |

| Molecular Weight | 444.6 g/mol | [1] |

| Physical Description | Solid | [1] |

| Solubility | Soluble in organic solvents like DMSO, ethanol, methanol, and acetonitrile. | General knowledge for similar secosteroids |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| SMILES | CC(C(C(C=C--INVALID-LINK--[C@H]1CC[C@@H]2\C1=C\C=C3\C--INVALID-LINK--O">C@HO)C2(C)C)O)(C)O | Inferred from structure |

| InChI | InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1 | Inferred from structure |

Synthesis and Metabolism

The synthesis of 1α,24,25-(OH)₃D₂ is a multi-step process involving the hydroxylation of vitamin D2 precursors. This process can be achieved through both chemical synthesis and biological pathways.

Biosynthesis and Metabolic Pathway

In vivo, the formation of 1α,24,25-(OH)₃D₂ is a key step in the catabolism of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). The primary enzyme responsible for this conversion is the mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase.[2][3] This enzyme introduces a hydroxyl group at the C-24 position of 1α,25-(OH)₂D₂.

Experimental Protocols

Synthesis of 1α,24,25-Trihydroxyvitamin D2 Analogs

General Steps:

-

Synthesis of the A-ring synthon: This typically involves the chemical modification of a suitable starting material to introduce the 1α-hydroxyl group and other necessary functionalities.

-

Synthesis of the CD-ring side-chain synthon: This part of the molecule, containing the C24 and C25 hydroxyl groups, is synthesized separately.

-

Coupling of the A-ring and CD-ring synthons: The two fragments are joined using a coupling reaction, such as a Wittig-Horner or Suzuki coupling, to form the complete secosteroid backbone.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the final trihydroxylated product.

-

Purification: The final compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Analysis of 1α,24,25-Trihydroxyvitamin D2 and its Metabolites by HPLC

HPLC is a standard method for the separation and quantification of vitamin D metabolites.[6][7][8][9]

Protocol Outline:

-

Sample Preparation:

-

For biological samples (e.g., serum, cell culture media), a liquid-liquid extraction or solid-phase extraction is performed to isolate the vitamin D metabolites from the matrix.

-

Internal standards are added to correct for extraction losses and variations in instrument response.

-

-

Chromatographic Separation:

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with a buffer like acetic acid.[9]

-

A gradient elution program may be employed to achieve optimal separation of the different metabolites.

-

-

Detection:

-

UV detection at approximately 265 nm is a common method for quantifying vitamin D metabolites.[9]

-

For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is often employed.

-

Signaling Pathway

The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR) , a member of the nuclear receptor superfamily.[10] Upon binding its ligand, the VDR undergoes a conformational change, leading to the regulation of gene expression.

The binding of 1α,24,25-(OH)₃D₂ to the VDR is generally considered to be weaker than that of the fully active form, 1α,25-(OH)₂D₂.[11] This reduced affinity contributes to its classification as a catabolic product with lower biological activity. However, its ability to bind to the VDR suggests that it may still play a role in modulating gene expression, albeit to a lesser extent than its precursor.

Conclusion

1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the vitamin D2 catabolic pathway, primarily formed through the action of CYP24A1. Its chemical structure, with hydroxyl groups at the 1α, 24, and 25 positions, dictates its interaction with the Vitamin D Receptor and its overall biological activity. While considered less potent than its precursor, a thorough understanding of its properties, synthesis, and metabolic fate is crucial for researchers and drug development professionals working in the field of vitamin D endocrinology and related therapeutic areas. Further research is warranted to fully elucidate its specific biological roles and potential as a biomarker or therapeutic agent.

References

- 1. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. birmingham.ac.uk [birmingham.ac.uk]

- 5. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]

- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 11. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

1alpha, 24, 25-Trihydroxy VD2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a metabolite of vitamin D2. The document details its chemical properties, including its CAS number and molecular weight, and delves into its synthesis, primarily through the action of the enzyme CYP24A1. Furthermore, this guide explores the biological activity of this metabolite, its interaction with the vitamin D receptor (VDR), and its role in calcium homeostasis and gene regulation. Experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development and vitamin D metabolism studies.

Chemical and Physical Properties

1α,24,25-Trihydroxyvitamin D2 is a hydroxylated metabolite of Vitamin D2 (ergocalciferol). The introduction of hydroxyl groups at the 1α, 24, and 25 positions significantly influences its biological activity and metabolic fate.

| Property | Value |

| CAS Number | 457048-34-9 |

| Molecular Weight | 444.65 g/mol |

| Molecular Formula | C₂₈H₄₄O₄ |

Synthesis and Metabolism

The primary route for the synthesis of 1α,24,25-Trihydroxyvitamin D2 is through the enzymatic action of 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. This mitochondrial enzyme plays a crucial role in the catabolism of active vitamin D metabolites.

Enzymatic Synthesis Workflow

The synthesis of 1α,24,25-(OH)₃D₂ is a key step in the inactivation pathway of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). The enzyme CYP24A1 hydroxylates 1α,25-(OH)₂D₂ at the C-24 position to produce 1α,24,25-(OH)₃D₂.

Experimental Protocol: Enzymatic Synthesis of 1α,24,25-Trihydroxyvitamin D2 (Generalized)

This protocol describes a general method for the in vitro synthesis of 1α,24,25-(OH)₃D₂ using recombinant human CYP24A1.

Materials:

-

Recombinant human CYP24A1 expressed in an appropriate system (e.g., E. coli).

-

1α,25-dihydroxyvitamin D2 (substrate).

-

NADPH-cytochrome P450 reductase.

-

NADPH.

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing glycerol).

-

Extraction solvent (e.g., ethyl acetate).

-

HPLC system for purification and analysis.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, recombinant CYP24A1, NADPH-cytochrome P450 reductase, and the substrate, 1α,25-(OH)₂D₂.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination and Extraction: Stop the reaction by adding the extraction solvent. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Purification: Collect the organic phase and evaporate the solvent. Re-dissolve the residue in the mobile phase for HPLC.

-

Analysis: Purify and identify the product, 1α,24,25-(OH)₃D₂, using HPLC and confirm its structure by mass spectrometry.

Biological Activity and Mechanism of Action

While often considered a catabolic product, 1α,24,25-(OH)₃D₂ exhibits biological activity, although generally less potent than its precursor, 1α,25-(OH)₂D₂. Its effects are primarily mediated through the Vitamin D Receptor (VDR).

Vitamin D Receptor (VDR) Binding and Signaling Pathway

Upon entering a target cell, 1α,24,25-(OH)₃D₂ can bind to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes.

The Biological Activity of 1α,24,25-Trihydroxyvitamin D2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the vitamin D endocrine system. As a member of the vitamin D family of secosteroids, it is involved in a range of biological processes, primarily through its interaction with the vitamin D receptor (VDR). This document provides a technical guide to the core biological activities of 1α,24,25(OH)₃D₂, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways to support further research and drug development efforts. While direct comprehensive data for 1α,24,25(OH)₃D₂ is limited, this guide synthesizes available information and draws comparisons with closely related and well-studied analogues to provide a foundational understanding of its potential biological role.

Metabolic Pathway of 1α,25-Dihydroxyvitamin D2

1α,24,25-Trihydroxyvitamin D2 is a downstream metabolite of 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), the active form of vitamin D2. The metabolic cascade is initiated by the enzyme CYP24A1, a mitochondrial P450 enzyme, which plays a crucial role in the catabolism of vitamin D metabolites. The hydroxylation of 1α,25(OH)₂D₂ at the C-24 position by CYP24A1 yields 1α,24,25(OH)₃D₂. This metabolite can be further hydroxylated to form tetra-hydroxylated products, such as 1α,24,25,26-tetrahydroxyvitamin D2 and 1α,24,25,28-tetrahydroxyvitamin D2, leading to their eventual inactivation and excretion.

Biological Activities

The biological functions of vitamin D metabolites are primarily mediated through their binding to the nuclear vitamin D receptor (VDR), which then acts as a ligand-activated transcription factor to modulate the expression of target genes. The affinity of a metabolite for the VDR is a key determinant of its biological potency.

Quantitative Data Summary

Direct quantitative data on the VDR binding affinity and specific biological activities of 1α,24,25(OH)₃D₂ are not extensively available in the current literature. The following table summarizes available data for related compounds to provide a comparative context.

| Compound | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | Key Biological Activities | Reference |

| 1α,24(S)-dihydroxyvitamin D₂ | Strong | Biologically active in reporter gene expression systems. | [1][2] |

| 1α,25-dihydroxyvitamin D₂ | ~77% | Similar to 1α,25(OH)₂D₃ in stimulating intestinal calcium transport and bone mineralization. | [3] |

| 1α,24,25-trihydroxyvitamin D₃ | 8% | 93% as active as 1α,25(OH)₂D₃ in stimulating intestinal calcium transport; less active in bone calcium mobilization. | [4][5] |

Signaling Pathways

The canonical signaling pathway for vitamin D metabolites involves the activation of the VDR. Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Experimental Protocols

Vitamin D Receptor (VDR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the VDR.

Workflow:

Methodology:

-

Preparation of VDR: A crude VDR preparation can be obtained from the intestinal mucosa of vitamin D-deficient rats. The tissue is homogenized in a suitable buffer, and the cytosol fraction containing the VDR is collected after centrifugation.

-

Competitive Binding: A constant amount of radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃) is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (1α,24,25(OH)₃D₂).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This value is then used to calculate the binding affinity (Ki).

Cell Differentiation Assay (HL-60 Cells)

This protocol describes an assay to evaluate the ability of a vitamin D metabolite to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Workflow:

References

- 1. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 1,25,28-trihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D3 on intestinal calbindin-D9K mRNA and protein: is there a correlation with intestinal calcium transport? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Mechanism of Action of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2 (ergocalciferol). Its formation involves a series of hydroxylation steps, with the final 24-hydroxylation being a key step in the catabolic pathway of vitamin D compounds. While often considered an inactive metabolite, understanding its mechanism of action is crucial for a comprehensive view of vitamin D metabolism and for the development of novel vitamin D analogs. This guide provides a detailed overview of the known and inferred mechanisms of action of 1α,24,25(OH)₃D₂, focusing on its interaction with the vitamin D receptor (VDR) and subsequent downstream signaling events.

Core Mechanism of Action

The biological effects of vitamin D compounds are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. The actions of 1α,24,25(OH)₃D₂ can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The genomic pathway involves the direct regulation of gene expression. This is a slower process, taking hours to days to manifest its effects.

-

Heterodimerization with Retinoid X Receptor (RXR): Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).

-

Binding to Vitamin D Response Elements (VDREs): The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Gene Transcription: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes, leading to changes in protein synthesis and cellular function. A key target gene for vitamin D compounds is CYP24A1, the enzyme responsible for the 24-hydroxylation of vitamin D metabolites. Upregulation of CYP24A1 by active vitamin D metabolites serves as a negative feedback mechanism to control their own levels. It is plausible that 1α,24,25(OH)₃D₂, despite its likely lower affinity, may still play a role in modulating the expression of such genes, albeit less potently than 1,25(OH)₂D₂.

Non-Genomic Pathways

In addition to the classical genomic pathway, active vitamin D metabolites can elicit rapid, non-genomic responses that do not require gene transcription. These effects are typically mediated through a membrane-associated form of the VDR or other putative membrane receptors and involve the activation of intracellular signaling cascades.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Active vitamin D compounds have been shown to rapidly activate the MAPK signaling cascade, including ERK, JNK, and p38 MAPK. This can lead to the phosphorylation of downstream transcription factors and other proteins, influencing cellular processes like proliferation and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and metabolism, can also be activated by vitamin D metabolites. This activation is often rapid and independent of gene transcription.

While direct evidence for the activation of these pathways by 1α,24,25(OH)₃D₂ is limited, it is conceivable that it may have some, likely attenuated, activity through these non-genomic routes.

The Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a key metabolite in the catabolism of vitamin D2. This document details the enzymatic reactions, involved enzymes, and subsequent breakdown products. It also includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.

Introduction

Vitamin D2 (ergocalciferol) is a crucial prohormone that, after metabolic activation, plays a significant role in calcium and phosphate (B84403) homeostasis, as well as in regulating cell proliferation and differentiation. The biological activity of vitamin D2 is tightly controlled through a multi-step metabolic pathway that includes both activation and catabolism. The formation of 1α,24,25-(OH)₃VD₂ is a critical step in the inactivation cascade of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). This process is primarily mediated by the enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). Understanding this metabolic pathway is essential for the development of novel vitamin D analogs and for elucidating the mechanisms of vitamin D resistance.

The Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

The metabolic journey to and from 1α,24,25-(OH)₃VD₂ involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes.

Synthesis of the Precursor: 1α,25-Dihydroxyvitamin D2

The synthesis of the direct precursor to 1α,24,25-(OH)₃VD₂, which is 1α,25-(OH)₂D₂, follows a well-established pathway analogous to that of vitamin D3:

-

25-Hydroxylation: Vitamin D2 is first hydroxylated at the C25 position, primarily in the liver, by cytochrome P450 enzymes such as CYP2R1 and CYP27A1, to form 25-hydroxyvitamin D2 (25(OH)D₂).

-

1α-Hydroxylation: Subsequently, 25(OH)D₂ undergoes hydroxylation at the C1α position in the kidneys, catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), to produce the biologically active form, 1α,25-(OH)₂D₂.

Formation of 1α,24,25-Trihydroxyvitamin D2

The key step in the catabolic pathway is the 24-hydroxylation of 1α,25-(OH)₂D₂:

-

Enzyme: CYP24A1, a mitochondrial monooxygenase, is the primary enzyme responsible for this reaction.

-

Reaction: CYP24A1 hydroxylates 1α,25-(OH)₂D₂ at the C24 position to yield 1α,24,25-trihydroxyvitamin D2[1].

Further Metabolism and Catabolism

1α,24,25-(OH)₃VD₂ is an intermediate in a multi-step catabolic pathway aimed at inactivating and facilitating the excretion of vitamin D2 metabolites. Human CYP24A1 is capable of producing at least 10 metabolites from 1α,25-(OH)₂D₂. The pathway involves further hydroxylation and side-chain cleavage[1]. Subsequent steps after the formation of 1α,24,25-(OH)₃VD₂ include:

-

Conversion to 1α,24,25,26-tetrahydroxyvitamin D2 (1α,24,25,26(OH)₄D₂) and 1α,24,25,28-tetrahydroxyvitamin D2 (1α,24,25,28(OH)₄D₂).

-

C24-C25 bond cleavage to form 24-oxo-25,26,27-trinor-1α-hydroxyvitamin D2 (24-oxo-25,26,27-trinor-1α(OH)D₂)[1].

This series of reactions ultimately leads to the formation of water-soluble, biologically inactive products that can be readily excreted.

Quantitative Data

Quantitative kinetic data for the metabolism of vitamin D2 metabolites by human CYP24A1 are limited. However, studies on the metabolism of vitamin D3 metabolites by CYP24A1 provide valuable insights. The catalytic efficiency (kcat/Km) of human CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3, suggesting comparable rates of inactivation at low substrate concentrations[2].

| Substrate (Vitamin D3 analog) | Enzyme | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km | Reference |

| 1α,25-dihydroxyvitamin D3 | Human CYP24A1 | - | - | - | [3] |

| 1α,24,25-trihydroxyvitamin D3 | Human CYP24A1 | 15 | 34 | 2.27 | [3] |

| 24-oxo-1,25-dihydroxyvitamin D3 | Human CYP24A1 | - | - | - | [3] |

| 24-oxo-1,23,25-trihydroxyvitamin D3 | Human CYP24A1 | 0.34 | - | - | [3] |

Experimental Protocols

In Vitro Metabolism Assay using Recombinant Human CYP24A1

This protocol describes a method to study the metabolism of vitamin D2 metabolites by recombinant human CYP24A1 expressed in E. coli.

Materials:

-

Recombinant human CYP24A1

-

1α,25-dihydroxyvitamin D2 (substrate)

-

NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phospholipid vesicles (e.g., dilauroylphosphatidylcholine)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Adrenodoxin (B1173346) and adrenodoxin reductase (for electron transfer)

-

Stopping solution (e.g., acetonitrile)

-

HPLC system with a suitable column (e.g., C18)

-

LC-MS/MS system for metabolite identification

Procedure:

-

Reconstitution of CYP24A1: Reconstitute the recombinant CYP24A1 with phospholipid vesicles to mimic the mitochondrial membrane environment.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, reconstituted CYP24A1, adrenodoxin, adrenodoxin reductase, and the NADPH-generating system.

-

Initiation of Reaction: Add the substrate, 1α,25-dihydroxyvitamin D2, to the reaction mixture to initiate the reaction. Incubate at 37°C with gentle shaking.

-

Termination of Reaction: After a specific time interval, terminate the reaction by adding a stopping solution (e.g., two volumes of acetonitrile).

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate the substrate and its metabolites.

-

LC-MS/MS Analysis: Identify the metabolites using an LC-MS/MS system by comparing their mass spectra and retention times with known standards.

Analysis of Vitamin D Metabolites by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of vitamin D metabolites in biological samples.

Materials:

-

Serum or plasma sample

-

Internal standards (deuterated vitamin D metabolites)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

Liquid-liquid extraction solvent (e.g., hexane (B92381) or methyl tert-butyl ether)

-

Solid-phase extraction (SPE) cartridges (e.g., silica-based)

-

Derivatization agent (optional, e.g., PTAD)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

To a serum/plasma sample, add internal standards.

-

Protein Precipitation: Add a protein precipitation solvent, vortex, and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction: To the supernatant, add an extraction solvent, vortex, and separate the organic layer.

-

Solid-Phase Extraction (SPE): Apply the extracted sample to a pre-conditioned SPE cartridge. Wash the cartridge and elute the vitamin D metabolites.

-

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatize the extracted metabolites.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable HPLC gradient.

-

Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Calculate the concentration of each metabolite based on the peak area ratios of the analyte to its corresponding internal standard.

Visualizations

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

Caption: Metabolic pathway of 1α,24,25-trihydroxyvitamin D2.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro vitamin D2 metabolism assay.

Conclusion

The metabolic pathway of 1α,24,25-trihydroxyvitamin D2 is a crucial component of vitamin D homeostasis, primarily governed by the enzyme CYP24A1. This guide has provided a detailed overview of the synthesis and subsequent catabolism of this metabolite, along with available quantitative data and experimental protocols. Further research is warranted to fully elucidate the kinetics and biological activity of 1α,24,25-(OH)₃VD₂ and its downstream metabolites. A deeper understanding of this pathway will be instrumental for the development of novel therapeutic agents that can modulate vitamin D signaling for the treatment of various diseases.

References

The Role of 1α, 24, 25-Trihydroxyvitamin D2 in Calcium Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). While research on this specific metabolite is less extensive than for its vitamin D3 counterpart, existing evidence suggests it plays a role in calcium homeostasis. This technical guide synthesizes the current understanding of 1α,24,25(OH)₃D₂'s involvement in calcium metabolism, drawing upon data from related vitamin D analogs to provide a comprehensive overview for research and drug development professionals. The document details its metabolic pathway, interaction with the vitamin D receptor, and its effects on intestinal calcium absorption and bone metabolism. Methodological insights for key experimental procedures are also provided to facilitate further investigation into this potentially significant, yet under-explored, vitamin D metabolite.

Introduction

Vitamin D is a crucial prohormone for maintaining calcium and phosphate (B84403) homeostasis, which is essential for bone health and various other physiological processes. It exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Both forms undergo sequential hydroxylation, first in the liver to produce 25-hydroxyvitamin D (25(OH)D) and subsequently in the kidneys to form the biologically active 1α,25-dihydroxyvitamin D (1α,25(OH)₂D).

The catabolism of active vitamin D metabolites is a tightly regulated process, primarily initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme hydroxylates 1α,25(OH)₂D at the C-24 position, leading to the formation of 1α,24,25-trihydroxyvitamin D. This guide focuses on the vitamin D2 metabolite, 1α, 24, 25-Trihydroxyvitamin D2, exploring its formation, mechanism of action, and its role in the intricate regulation of calcium metabolism.

Metabolism and Synthesis

1α,24,25(OH)₃D₂ is a product of the enzymatic catabolism of 1α,25(OH)₂D₂. In vitro studies using perfused rat kidneys have demonstrated the conversion of 1α,25-dihydroxyvitamin D2 into three new metabolites, one of which was identified as 1,24,25-trihydroxyvitamin D2. This conversion is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).

The metabolic pathway can be summarized as follows:

For research purposes, 1α, 24, 25-Trihydroxy VD2 is commercially available from suppliers such as MedChemExpress. The synthesis of various trihydroxyvitamin D analogs has been described in the literature and typically involves a convergent approach, combining an A-ring precursor with a CD-ring side-chain fragment. These synthetic strategies can be adapted for the production of 1α,24,25(OH)₃D₂ for in-depth biological evaluation.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of most vitamin D metabolites, including presumably 1α,24,25(OH)₃D₂, are mediated through the nuclear vitamin D receptor (VDR). Upon binding its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The general signaling pathway is illustrated below:

While direct quantitative data on the VDR binding affinity of 1α,24,25(OH)₃D₂ is scarce, studies on the D3 analog, 1α,24,25-trihydroxyvitamin D3, show a lower binding affinity for the VDR compared to 1α,25(OH)₂D₃.[2] This suggests that 1α,24,25(OH)₃D₂ may also have a lower affinity for the VDR than its dihydroxy precursor, potentially modulating its biological potency.

Role in Calcium Metabolism

The primary function of vitamin D is to regulate calcium levels in the blood. It achieves this by acting on three main target organs: the intestine, bone, and kidneys.

Intestinal Calcium Absorption

Vitamin D metabolites stimulate the active transport of calcium across the intestinal epithelium. This process involves the upregulation of genes encoding proteins involved in calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.

Studies on 1α,24,25-trihydroxyvitamin D3 have shown that it is effective in stimulating intestinal calcium transport, albeit to a lesser extent than 1α,25(OH)₂D₃.[3] This suggests that 1α,24,25(OH)₃D₂ likely retains a significant capacity to promote the absorption of dietary calcium.

Table 1: Comparative Biological Activity of Vitamin D Metabolites (Data for D3 analog)

| Compound | Intestinal Calcium Absorption Activity (relative to 1,25(OH)₂D₃) | Bone Calcium Mobilization Activity (relative to 1,25(OH)₂D₃) | VDR Binding Affinity (relative to 1,25(OH)₂D₃) |

| 1α,24,25(OH)₃D₃ | ~60%[3] | Less active[3] | Lower[2] |

Bone Metabolism

Vitamin D has complex effects on bone, promoting mineralization by ensuring adequate calcium and phosphate supply, but also stimulating bone resorption to maintain blood calcium levels. Bone resorption is mediated by osteoclasts, and vitamin D metabolites can influence their differentiation and activity.

Studies on 1α,24(S),25-trihydroxyvitamin D2 have investigated its bone-resorbing activities. In an in vitro bone resorption assay, its activity was found to be weaker than that of 1α,25-dihydroxyvitamin D3.[4] This suggests that the 24-hydroxylation of 1α,25(OH)₂D₂ might attenuate its bone-resorbing potential.

Renal Calcium Handling

Experimental Protocols

Further research is needed to fully elucidate the specific role and potency of 1α, 24, 25-Trihydroxyvitamin D2. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Vitamin D Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of 1α,24,25(OH)₃D₂ for the VDR.

Methodology:

-

VDR Source Preparation: Prepare a cytosol fraction from a VDR-rich tissue (e.g., chick intestine) or use recombinant VDR.

-

Incubation: Incubate a fixed amount of the VDR preparation with a constant concentration of radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃) and a range of concentrations of unlabeled 1α,24,25(OH)₃D₂.

-

Separation: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Intestinal Calcium Transport Assay (Everted Gut Sac)

The everted gut sac technique is a classic ex vivo method to measure active intestinal calcium transport.

Methodology:

-

Animal Model: Use vitamin D-deficient rats to minimize endogenous vitamin D activity.

-

Sac Preparation: Evert a segment of the duodenum and ligate one end to form a sac.

-

Incubation: Fill the sac (serosal side) with a buffer containing ⁴⁵Ca. Place the sac in a larger bath (mucosal side) containing the same buffer and the desired concentration of 1α,24,25(OH)₃D₂.

-

Measurement: After a defined incubation period (e.g., 60-90 minutes), measure the concentration of ⁴⁵Ca in the serosal and mucosal fluids.

-

Analysis: An S/M ratio greater than 1 indicates active transport against a concentration gradient. Compare the S/M ratios of sacs treated with 1α,24,25(OH)₃D₂ to control sacs.

Bone Resorption Assay (Pit Assay)

This in vitro assay measures the ability of a compound to induce osteoclast-mediated resorption of a bone-like substrate.

Methodology:

-

Cell Culture: Isolate osteoclast precursors from bone marrow and culture them on a resorbable substrate.

-

Differentiation: Induce differentiation into mature osteoclasts using macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).

-

Treatment: Treat the mature osteoclasts with different concentrations of 1α,24,25(OH)₃D₂.

-

Visualization and Quantification: After the incubation period, remove the cells and visualize the resorption pits by staining. The total area of the pits is then quantified using microscopy and image analysis software.

Therapeutic Potential and Future Directions

The available data, primarily from studies on the vitamin D3 analog, suggest that 1α,24,25(OH)₃D₂ is a biologically active metabolite. Its reduced activity in bone resorption compared to intestinal calcium absorption hints at a potential therapeutic window for conditions where enhanced calcium absorption is desired with minimal effects on bone turnover.

However, a significant knowledge gap remains regarding the specific quantitative effects and detailed molecular mechanisms of 1α, 24, 25-Trihydroxyvitamin D2. Future research should focus on:

-

Quantitative VDR Binding Studies: Determining the precise binding affinity of 1α,24,25(OH)₃D₂ for the VDR is crucial for understanding its potency.

-

Dose-Response Studies: Comprehensive in vivo and in vitro dose-response studies are needed to quantify its effects on intestinal calcium transport, bone resorption, and renal calcium handling.

-

Gene Expression Analysis: Transcriptomic studies will help identify the specific genes regulated by 1α,24,25(OH)₃D₂ and elucidate its unique signaling profile.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion of this metabolite is essential for any potential therapeutic development.

By addressing these research questions, a clearer picture of the physiological role of 1α, 24, 25-Trihydroxyvitamin D2 will emerge, paving the way for potential applications in the management of calcium-related disorders.

References

- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 1α,24,25-Trihydroxyvitamin D2 with the Vitamin D Receptor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and signaling mechanisms of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) in relation to the Vitamin D Receptor (VDR). It includes comparative quantitative data, detailed experimental protocols for assessing binding affinity, and visualizations of the core signaling pathways.

Introduction

Vitamin D is a prohormone crucial for mineral homeostasis and a wide array of other physiological processes, including immune modulation and cell differentiation. Its biological activity is primarily mediated by its hormonally active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), which binds to the Vitamin D Receptor (VDR).[1][2] The VDR is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[1][3] Upon activation, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]

Vitamin D2 (ergocalciferol) and its metabolites are also biologically relevant. 1α,24,25-Trihydroxyvitamin D2 is a metabolite of Vitamin D2, and understanding its interaction with the VDR is crucial for evaluating its biological potency and potential therapeutic applications. This guide delves into the specifics of this interaction, providing the quantitative, mechanistic, and methodological details required by research and drug development professionals.

Quantitative Data: VDR Binding Affinity

The binding affinity of a ligand for the VDR is a primary determinant of its biological potency. While specific quantitative data for 1α,24,25(OH)₃D₂ is limited in publicly accessible literature, we can infer its expected activity by comparing it to closely related and well-characterized Vitamin D metabolites. The affinity is typically determined through competitive binding assays, where the concentration of a test compound required to displace 50% of a radiolabeled ligand (IC₅₀) is measured.

Studies have shown that modifications to the side chain of the vitamin D molecule can significantly impact VDR affinity. Generally, 1α,25-dihydroxyvitamin D2 [1,25(OH)₂D₂] demonstrates a binding affinity for the VDR that is comparable to that of 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃].[6][7] However, the introduction of a hydroxyl group at the C-24 position can alter this interaction. For instance, the D3 metabolite 1α,24R,25-trihydroxyvitamin D3 retains significant biological activity, suggesting effective VDR binding and subsequent gene transactivation.[8] Conversely, studies on 24-epi-1,25-dihydroxyvitamin D2 have shown reduced biological activity, which is attributed to both reduced VDR binding and more rapid metabolic clearance.[6]

The following table summarizes the relative binding affinities of several key Vitamin D metabolites to provide a comparative framework.

| Compound | Common Name | Receptor Source | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Reference(s) |

| 1α,25-Dihydroxyvitamin D₃ | Calcitriol | Human, Rat, Chick | 100% (Reference) | [6][9][10] |

| 1α,25-Dihydroxyvitamin D₂ | Ercalcitriol | Human, Rat, Chick | ~100% | [6][7] |

| 25-Hydroxyvitamin D₃ | Calcifediol | Human, Rat | 0.1 - 1% | [9] |

| 24R,25-Dihydroxyvitamin D₃ | - | Rat | Weak, requires high concentrations for VDRE binding | [11] |

| 24-epi-1,25-Dihydroxyvitamin D₂ | - | Rat | Lower affinity and reduced biological activity (30-70%) | [6] |

| 1α,24R,25-Trihydroxyvitamin D₃ | - | Human | Active in transactivation assays, suggesting effective binding | [8] |

Note: The binding affinity of 1α,24,25(OH)₃D₂ is not explicitly detailed in these sources but is expected to be an active, albeit potentially lower-affinity, ligand compared to 1,25(OH)₂D₃ based on the activity of its D3 analog.

Vitamin D Receptor Signaling Pathways

The biological effects of VDR ligands are mediated through two primary pathways: a well-characterized genomic pathway and a rapid, non-genomic pathway.

Genomic Signaling Pathway

The canonical genomic pathway involves the regulation of gene expression and is responsible for the long-term physiological effects of vitamin D.[2][4]

-

Ligand Binding: 1α,24,25(OH)₃D₂ diffuses through the cell membrane and binds to the VDR located in the cytoplasm.[4]

-

Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the VDR's ligand-binding domain. This promotes the dissociation of co-repressors and facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][5]

-

Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.[1][4]

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences called Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[12][13]

-

Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator proteins (e.g., histone acetyltransferases), which remodel chromatin and facilitate the initiation of transcription by RNA polymerase II, leading to the synthesis of messenger RNA (mRNA) and, subsequently, new proteins.[2][4]

Non-Genomic Signaling Pathway

In addition to the genomic pathway, VDR ligands can elicit rapid cellular responses that do not require gene transcription.[14][15] This pathway is initiated by the binding of the ligand to a population of VDRs associated with the plasma membrane.[4] This interaction triggers rapid downstream signaling cascades, including the activation of protein kinases (e.g., PKC, MAPK) and changes in intracellular calcium levels, influencing processes like autophagy and immune responses.[4][14]

Experimental Protocols: Competitive Radioligand Binding Assay

Determining the binding affinity of a compound like 1α,24,25(OH)₃D₂ for the VDR is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from the receptor.[16][17]

Principle

The assay is based on the law of mass action, where a fixed concentration of VDR and a high-affinity radioligand (e.g., [³H]-1,25(OH)₂D₃) are incubated with increasing concentrations of the unlabeled competitor. The competitor's potency is determined by its IC₅₀ value—the concentration at which it inhibits 50% of the specific binding of the radioligand.

Materials

-

Receptor Source: Purified full-length recombinant VDR or homogenates from tissues/cells expressing high levels of VDR (e.g., pig kidney cells, human breast cancer cells).[6][16]

-

Radioligand: High specific activity [³H]-1α,25(OH)₂D₃.

-

Competitor: 1α,24,25-Trihydroxyvitamin D2, serially diluted.

-

Controls: Unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.

-

Assay Buffer: A Tris-HCl or similar buffer containing agents to stabilize the receptor, such as dithiothreitol (B142953) (DTT) and molybdate.

-

Separation System: Glass fiber filters and a vacuum filtration manifold to separate bound from free radioligand.

-

Detection: Liquid scintillation counter and scintillation cocktail.[16]

Methodology

-

Receptor Preparation: Homogenize cells or tissues in a cold lysis buffer. Perform centrifugation to isolate the cellular fraction containing the VDR (typically the cytosol or nuclear extract), which is then resuspended in the assay buffer.[16]

-

Assay Incubation: In microtiter plates or tubes, combine the receptor preparation, a fixed concentration of the radioligand, and serial dilutions of the competitor (1α,24,25(OH)₃D₂). Include three control sets:

-

Total Binding: Receptor + Radioligand (no competitor).

-

Non-specific Binding: Receptor + Radioligand + a saturating concentration of unlabeled 1,25(OH)₂D₃.

-

Vehicle Control: Receptor + Radioligand + vehicle. Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes. Wash the filters quickly with cold buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[16]

-

References

- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 2. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 4. wjgnet.com [wjgnet.com]

- 5. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of 1α,24,25-Trihydroxyvitamin D2 on Gene Expression: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of Vitamin D₂. While the biological activities of the primary active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), are well-documented, the specific effects of its various metabolites on gene expression are still an area of active investigation. This technical guide synthesizes the available scientific evidence regarding the effects of 24-hydroxylated vitamin D analogs, with a particular focus on the gene regulatory actions of the closely related 1α,24,25-trihydroxyvitamin D₃, to infer the potential impact of 1α,24,25(OH)₃D₂. This document provides quantitative data from key studies, details relevant experimental methodologies, and illustrates the primary signaling pathway through which these compounds are understood to exert their effects.

Core Mechanism of Action: The Vitamin D Receptor (VDR)

The biological effects of most vitamin D compounds, including its trihydroxylated metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] The recruitment of co-activator or co-repressor proteins to this complex ultimately modulates the transcription of these genes, leading to changes in protein expression and cellular function.[2] The affinity of a vitamin D metabolite for the VDR is a key determinant of its biological potency.

Quantitative Analysis of Gene Expression Changes

Direct quantitative data on the effects of 1α,24,25-trihydroxyvitamin D₂ on gene expression is limited in the current body of scientific literature. However, studies on its close structural analog, 1α,24,25-trihydroxyvitamin D₃, provide valuable insights. The following table summarizes the findings from a key in vivo study examining the impact of 1α,24,25(OH)₃D₃ on the expression of intestinal calbindin-D9K, a well-established vitamin D target gene involved in calcium absorption.

Table 1: Effect of 1α,24,25-Trihydroxyvitamin D₃ on Intestinal Calbindin-D9K Expression in Vitamin D-deficient Rats

| Treatment Group | Dose | Calbindin-D9K Protein Induction (Fold Change vs. Control) | Calbindin-D9K mRNA Induction (Fold Change vs. Control) |

| 1α,25-(OH)₂D₃ (Control) | 12.5 ng | Not explicitly stated as fold change, but used as benchmark | Not explicitly stated as fold change, but used as benchmark |

| 1α,24,25-(OH)₃D₃ | 12.5 ng | ~50% of 1α,25-(OH)₂D₃ induction | ~50% of 1α,25-(OH)₂D₃ induction |

Data is extrapolated from the finding that 1,24,25-(OH)₃D₃ was 50% as active as 1,25-(OH)₂D₃ in stimulating calbindin-D9K protein and mRNA.

Table 2: Biological Activity and Receptor Binding of 1α,24,25-Trihydroxyvitamin D₃

| Parameter | 1α,24,25-(OH)₃D₃ Activity Relative to 1α,25-(OH)₂D₃ |

| Intestinal Calcium Transport Stimulation | 93% |

| Bone Calcium Mobilization | Inactive |

| Competitive Binding to VDR | 8% |

Signaling Pathways and Experimental Workflows

The primary signaling pathway for 1α,24,25-trihydroxyvitamin D₂ is presumed to follow the canonical VDR-mediated mechanism. The workflow for a typical in vivo experiment to assess the impact of this metabolite on gene expression is also outlined below.

Caption: VDR-mediated gene regulation by 1α,24,25(OH)₃D₂.

Caption: Workflow for in vivo analysis of gene expression.

Detailed Experimental Protocols

Based on the methodologies implied in the available literature, a standard protocol to investigate the effects of 1α,24,25-trihydroxyvitamin D₂ on gene expression would involve the following steps:

In Vivo Animal Study

-

Animal Model: Male weanling rats are rendered vitamin D-deficient by feeding them a vitamin D-deficient diet for a specified period (e.g., 4-6 weeks).

-

Treatment Administration: A solution of 1α,24,25-trihydroxyvitamin D₂ in a suitable vehicle (e.g., propylene (B89431) glycol or ethanol) is administered to the animals, typically via intrajugular injection to ensure precise dosing and rapid systemic distribution. A control group receives the vehicle only.

-

Time Course and Tissue Collection: Animals are sacrificed at specific time points after injection (e.g., 18 hours). The target tissue, such as the duodenum for studies on calcium transport genes, is rapidly excised, washed, and flash-frozen in liquid nitrogen for subsequent analysis.

RNA Isolation and Analysis

-

RNA Extraction: Total RNA is isolated from the harvested tissue using standard methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction or commercially available kits.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.

-

mRNA Quantification:

-

Northern Blot Analysis: A specific amount of total RNA (e.g., 10-20 µg) is separated by agarose (B213101) gel electrophoresis, transferred to a nylon membrane, and hybridized with a radiolabeled cDNA probe specific for the target gene (e.g., calbindin-D9K). The resulting bands are visualized by autoradiography and quantified by densitometry.

-

Quantitative Real-Time PCR (RT-qPCR): cDNA is synthesized from the total RNA template using reverse transcriptase. qPCR is then performed using primers specific for the target gene and a reference gene (e.g., GAPDH, β-actin) for normalization. The relative expression of the target gene is calculated using the ΔΔCt method.

-

Protein Isolation and Analysis

-

Protein Extraction: The tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration is determined using a standard assay such as the Bradford or BCA assay.

-

Western Blot Analysis: A specific amount of total protein is separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with a primary antibody specific for the target protein (e.g., calbindin-D9K). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized by chemiluminescence and quantified by densitometry.

Conclusion and Future Directions

The available evidence strongly suggests that 1α,24,25-trihydroxyvitamin D₂ likely exerts its biological effects through the canonical Vitamin D Receptor-mediated pathway, leading to the modulation of target gene expression. While direct quantitative data for this specific metabolite remains scarce, studies on its D₃ analog indicate a lower but significant biological activity compared to the primary active form, 1α,25(OH)₂D₃. This activity includes the induction of genes critical for calcium homeostasis, such as calbindin-D9K.

For drug development professionals and researchers, these findings imply that 24-hydroxylation does not necessarily render vitamin D metabolites inactive but rather modulates their potency and potentially their tissue specificity. Further research, including comprehensive transcriptomic analyses (e.g., RNA-sequencing) and detailed in vivo studies, is necessary to fully elucidate the specific gene expression profile regulated by 1α,24,25-trihydroxyvitamin D₂ and to understand its unique physiological role and therapeutic potential. A direct comparison of the D₂ and D₃ trihydroxy-metabolites would be particularly valuable in clarifying the subtleties of their respective biological actions.

References

- 1. Synthesis, molecular cloning, and restriction analysis of DNA complementary to vitamin D-dependent calcium-binding protein mRNA from rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspectives on mechanisms of gene regulation by 1,25-dihydroxyvitamin D3 and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Metabolite: A Technical Guide to the Natural Occurrence and Analysis of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a metabolite of vitamin D2. While its existence has been confirmed in vitro, its natural occurrence, physiological concentrations, and biological role in humans and animals remain largely uncharacterized, presenting a significant knowledge gap in the vitamin D metabolic pathway. This document details the known biosynthetic pathway of this metabolite, outlines state-of-the-art analytical methodologies adaptable for its quantification, and highlights the critical need for further research to elucidate its physiological relevance. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the lesser-explored aspects of vitamin D metabolism.

Introduction

Vitamin D, essential for calcium homeostasis and bone health, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). Both are prohormones that undergo sequential hydroxylation to become biologically active. The catabolism of these active forms is a crucial regulatory step in the vitamin D endocrine system. While the metabolic pathways of vitamin D3 are extensively studied, the biotransformation of vitamin D2 and its resulting metabolites are less understood. Among these is 1α,24,25-trihydroxyvitamin D2, a product of the enzymatic degradation of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). This guide focuses on the knowns and unknowns surrounding this specific trihydroxylated metabolite.

Biosynthesis and Metabolism